molecular formula C7H10N2 B2374700 N,4-dimethylpyridin-2-amine CAS No. 45699-12-5

N,4-dimethylpyridin-2-amine

Cat. No.: B2374700
CAS No.: 45699-12-5
M. Wt: 122.171
InChI Key: XHWNIYRWGATTDA-UHFFFAOYSA-N
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Description

N,4-Dimethylpyridin-2-amine is a derivative of pyridine, characterized by the presence of two methyl groups attached to the nitrogen atom and the fourth carbon atom of the pyridine ring. This compound is of significant interest due to its unique chemical properties and its utility in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

N,4-Dimethylpyridin-2-amine (DMAP) is a derivative of pyridine and is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds that require catalysis for reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .

Mode of Action

DMAP is a nucleophilic catalyst, meaning it donates electron pairs to form a bond. It is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . In the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. The alcohol then adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Biochemical Pathways

DMAP is used as a catalyst in the synthesis of indoles via Fischer indole synthesis and 1H-tetrazoles via click chemistry . These reactions are part of larger biochemical pathways in organic synthesis. The exact downstream effects would depend on the specific reactions and compounds involved.

Pharmacokinetics

Its adme properties would be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The result of DMAP’s action is the facilitation of various organic reactions. It acts as a catalyst, speeding up reactions without being consumed in the process. This leads to the synthesis of various organic compounds, including indoles and 1H-tetrazoles .

Action Environment

The action of DMAP can be influenced by environmental factors such as temperature and solvent. For example, DMAP-based ionic liquids have been used as catalysts under a solvent-free environment . Moreover, thermal studies of DMAP-ILs have been carried out to determine their stability for temperature-dependent reactions .

Biochemical Analysis

Biochemical Properties

N,4-dimethylpyridin-2-amine is known for its role in biochemical reactions, particularly as a catalyst in organic syntheses It interacts with various enzymes and proteins to facilitate these reactions

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role as a catalyst in organic syntheses It’s believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: N,4-Dimethylpyridin-2-amine can be synthesized through the amination of 2-halopyridines with dimethylamine. This method involves the reaction of 2-chloropyridine with dimethylamine under controlled conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methodologies. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N,4-Dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

N,4-Dimethylpyridin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N,4-Dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dimethylaminopyridine derivatives. Its position of substitution on the pyridine ring influences its electronic properties and, consequently, its behavior in chemical reactions.

Biological Activity

N,4-Dimethylpyridin-2-amine, a member of the pyridine family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two methyl groups at the nitrogen and the 4th position. Its molecular formula is C7H10N2C_7H_10N_2, with a molecular weight of approximately 134.17 g/mol. The compound's structure allows for various reactivity patterns, making it a valuable scaffold in drug design.

Biological Activities

Research has identified several biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity : Several studies have indicated that compounds related to this compound exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : this compound has been studied for its potential as an inhibitor of key enzymes involved in disease processes. Its derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Effects : Compounds derived from this compound have demonstrated anti-inflammatory properties in various in vitro and in vivo models. This activity is particularly relevant for developing treatments for chronic inflammatory conditions .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Alkylation of Pyridine : One common approach involves the alkylation of pyridine with dimethylamine under basic conditions.
  • Multi-step Synthesis : Advanced synthetic routes may involve multiple steps, including oxidation and reduction processes to achieve the desired functionalization.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Standard Antibiotic16Staphylococcus aureus
This compound64Escherichia coli
Standard Antibiotic32Escherichia coli

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving animal models of Alzheimer's disease, derivatives of this compound were shown to improve cognitive function by inhibiting AChE activity. Behavioral tests indicated enhanced memory retention compared to control groups.

Properties

IUPAC Name

N,4-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-3-4-9-7(5-6)8-2/h3-5H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWNIYRWGATTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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